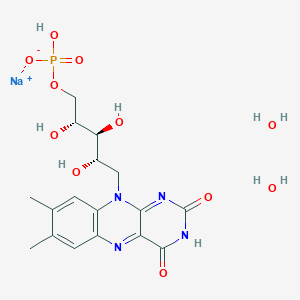

Riboflavin phosphate sodium

Description

Propriétés

IUPAC Name |

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1/t11-,12+,14-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVGUKOCMOKKJU-QPVGXXQTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4NaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-17-8 (Parent) | |

| Record name | Riboflavin 5'-phosphate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6184-17-4 | |

| Record name | Riboflavin 5'-phosphate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 5'-PHOSPHATE SODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20RD1DZH99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the fundamental properties of Riboflavin phosphate sodium for laboratory use?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of Riboflavin 5'-Monophosphate Sodium Salt (also known as Flavin Mononucleotide Sodium Salt or FMN-Na) for laboratory use. This document details its chemical and physical characteristics, biological significance, and practical applications in research and development, with a focus on presenting clear, actionable information for the scientific community.

Core Properties of Riboflavin Phosphate (B84403) Sodium

Riboflavin 5'-Monophosphate Sodium Salt is the more soluble and biologically active form of Riboflavin (Vitamin B2).[1][2] It is an essential micronutrient that serves as a precursor to the vital coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are critical for a wide range of redox reactions in cellular metabolism.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of Riboflavin Phosphate Sodium are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Synonyms | Riboflavin 5'-phosphate sodium salt, Flavin mononucleotide sodium salt, FMN-Na | [1][5] |

| CAS Number | 130-40-5 (Anhydrous), 6184-17-4 (Dihydrate) | [6][7] |

| Molecular Formula | C₁₇H₂₀N₄NaO₉P (Anhydrous) | [8][9] |

| Molecular Weight | 478.33 g/mol (Anhydrous), 514.36 g/mol (Dihydrate) | [2][8][10] |

| Appearance | Yellow to orange-yellow crystalline, hygroscopic powder.[2][3] | [2][3][11] |

| Solubility | Soluble in water (e.g., 50 g/L at 20°C, 100 g/L at 20°C); practically insoluble in ethanol, chloroform, and ether.[2][3] | [2][3][10] |

| Melting Point | >300 °C | [12][13][14] |

| Optical Rotation | [α]20/D +37° to +42° (c = 1.5 in 5 M HCl) | [3][11][15] |

| pH | 5.0 - 6.5 (in a 1 in 100 solution) | [15] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of Riboflavin Phosphate Sodium in a laboratory setting.

| Condition | Recommendation | References |

| Storage Temperature | 2-8°C or -20°C for long-term storage. | [16] |

| Light Sensitivity | Decomposes on exposure to light, especially in solution.[1][3] Store in light-resistant containers.[11][15] | [1][3][11][15] |

| Hygroscopicity | The compound is hygroscopic.[3][11] Store in a tightly sealed container in a dry place. | [3][11] |

| Chemical Stability | Stable under normal ambient and anticipated storage and handling conditions.[6][7] Incompatible with strong oxidizing agents, reducing agents, bases, calcium, and metallic salts.[3][12] | [3][6][7][12] |

Biological Role and Significance

Riboflavin Phosphate Sodium, as a source of FMN, is a central molecule in cellular bioenergetics. FMN and FAD are coenzymes for a large class of enzymes called flavoproteins, which catalyze a wide array of oxidation-reduction reactions essential for life.[3]

Role in Metabolic Pathways

Flavoproteins are involved in numerous critical metabolic pathways, including:

-

Cellular Respiration: FMN is a key component of Complex I (NADH dehydrogenase) in the electron transport chain.[10]

-

Metabolism of Macronutrients: FAD and FMN are essential for the metabolism of fats, carbohydrates, and proteins.[3][17]

-

Red Blood Cell Formation and Respiration: These coenzymes are required for red blood cell formation and overall respiration.[3]

-

Antibody Production: They play a role in the production of antibodies.[3]

-

Conversion of other Vitamins: FMN is required for the conversion of vitamin B6 to its coenzyme form, and FAD is involved in the conversion of tryptophan to niacin (vitamin B3).[17]

The central role of FMN in the electron transport chain is depicted in the following diagram:

References

- 1. CAS 130-40-5: Riboflavin sodium phosphate | CymitQuimica [cymitquimica.com]

- 2. ambitionpharma.com [ambitionpharma.com]

- 3. Riboflavin 5'-Monophosphate Sodium Salt | 130-40-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. chemos.de [chemos.de]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Riboflavin sodium phosphate | C17H20N4NaO9P | CID 23666409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Riboflavin-5'-phosphate sodium salt dihydrate 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. Riboflavin Sodium Phosphate BP Ph Eur EP USP FCC Manufacturers, SDS [mubychem.com]

- 12. chembk.com [chembk.com]

- 13. fishersci.com [fishersci.com]

- 14. Riboflavin Sodium Phosphate | coenzyme | CAS# 130-40-5 | photoinitiator of polymerization| Lactoflavin Phosphate Sodium Salt; Vitamin B2 Phosphate Sodium Salt| InvivoChem [invivochem.com]

- 15. ftp.uspbpep.com [ftp.uspbpep.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Riboflavin - Wikipedia [en.wikipedia.org]

The Discovery and Scientific History of Riboflavin 5'-Phosphate Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) 5'-phosphate sodium, also known as flavin mononucleotide (FMN) sodium salt, is a vital biomolecule derived from riboflavin (vitamin B2). It functions as a critical coenzyme in a vast array of metabolic reactions essential for cellular function and energy production. This technical guide provides an in-depth exploration of the discovery, scientific history, and key experimental methodologies related to this important compound.

Discovery and Scientific History: A Timeline

The journey to understanding Riboflavin 5'-phosphate sodium is intertwined with the broader history of vitamin B2 discovery. Initially, a yellow-green fluorescent pigment in milk, first observed by Alexander Wynter Blyth in 1872, was simply termed "lactochrome".[1][2] It wasn't until the early 20th century that the nutritional importance of the "vitamin B complex" was recognized, and scientists began to fractionate its components.[1][3]

A pivotal moment came in 1932 when German scientists Otto Warburg and Walter Christian discovered a "yellow enzyme" in yeast required for cellular respiration.[4] Their colleague, Hugo Theorell, later separated this enzyme into its protein (apoenzyme) and a yellow pigment component. In 1937, Theorell confirmed that this pigment was the phosphate (B84403) ester of riboflavin, which we now know as flavin mononucleotide (FMN).[4] This was a landmark discovery, providing the first direct evidence for the existence and function of enzyme cofactors.[4] The essential role of riboflavin for human health was subsequently confirmed in 1939.[1][5]

Physicochemical Properties

Riboflavin 5'-phosphate sodium exhibits distinct physicochemical properties that are fundamental to its biological function and analytical characterization. The sodium salt form significantly increases the water solubility compared to riboflavin.[6]

| Property | Value | References |

| Chemical Formula | C17H20N4NaO9P | [7] |

| Molar Mass | 478.33 g/mol (anhydrous) | [7] |

| Appearance | Orange-yellow crystalline powder | [8][9] |

| Solubility in water | Soluble | [7][8] |

| pH (in solution) | 5.0 - 6.5 | [7] |

| Specific Rotation | +37.0° to +42.0° | [7] |

| UV Absorption Maxima (pH 7.0) | ~267 nm, ~372 nm, ~444 nm | [8] |

Key Experimental Protocols

Chemical Synthesis of Riboflavin 5'-Phosphate Sodium

The chemical synthesis of Riboflavin 5'-phosphate sodium typically involves the phosphorylation of riboflavin. Several methods have been developed, often utilizing phosphorus oxychloride as the phosphorylating agent.

Protocol Outline (based on patent literature): [10][11]

-

Reaction Setup: Riboflavin is suspended in a suitable organic solvent (e.g., acetonitrile (B52724), γ-butyrolactone).[10][11]

-

Phosphorylation: A phosphorylating agent, such as phosphorus oxychloride, is added to the reaction mixture, often in the presence of a catalyst like pyridine.[10][11] The reaction is typically carried out at a controlled temperature.

-

Hydrolysis: The reaction mixture is then subjected to hydrolysis to convert the intermediate phosphate derivatives to the desired 5'-monophosphate. This is often achieved by adding water or steam.[10]

-

Neutralization and Isolation: The pH of the solution is adjusted with a sodium hydroxide (B78521) solution to form the sodium salt.[10][11] The product, Riboflavin 5'-phosphate sodium, is then isolated, often through crystallization, filtration, and drying.[10][11]

Note: The specific reaction conditions, such as molar ratios, temperatures, and reaction times, can vary significantly between different patented procedures and require careful optimization for efficient and selective synthesis.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and analysis of FMN. Reversed-phase chromatography is commonly employed.

General HPLC Protocol: [12]

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate or ammonium (B1175870) acetate) is commonly used for elution.

-

Detection: FMN can be detected by its UV absorbance at its characteristic wavelengths (around 266 nm and 444 nm) or by fluorescence (excitation ~450 nm, emission ~520 nm).[8][13]

-

Sample Preparation: Samples containing FMN are dissolved in an appropriate solvent, filtered, and injected into the HPLC system. For purification from biological samples, a protein precipitation step may be necessary.

Riboflavin Kinase Assay

The enzymatic activity of riboflavin kinase, the enzyme that synthesizes FMN from riboflavin and ATP, can be measured spectrophotometrically or by HPLC.

Spectrophotometric Assay Protocol Outline: [14]

-

Reaction Mixture: A reaction buffer is prepared containing riboflavin, ATP, and magnesium ions (a required cofactor for the kinase).

-

Enzyme Addition: The reaction is initiated by the addition of the riboflavin kinase enzyme.

-

Monitoring: The formation of FMN can be monitored by the change in absorbance or fluorescence over time. The consumption of riboflavin can also be followed.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance/fluorescence change versus time plot. This rate can be used to calculate the enzyme's specific activity.

Biological Roles and Signaling Pathways

Riboflavin 5'-phosphate is a central player in cellular metabolism, primarily acting as a coenzyme for a class of enzymes called flavoproteins. These enzymes are involved in a wide range of redox reactions.

Electron Transport Chain

FMN is the prosthetic group of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. It accepts two electrons from NADH and transfers them one at a time to a series of iron-sulfur clusters within the complex. This electron transfer is a critical step in the process of oxidative phosphorylation, which generates the majority of ATP in the cell.

Blue-Light Photoreceptors

In plants and some bacteria, FMN serves as the chromophore in blue-light photoreceptors, such as phototropins.[15] Upon absorption of blue light, the FMN molecule undergoes a photochemical reaction, leading to a conformational change in the protein.[16] This change activates a kinase domain, initiating a signaling cascade that controls various physiological responses, including phototropism (bending towards light) and chloroplast movement.[15]

Conclusion

From its initial observation as a fluorescent milk pigment to its well-established role as a fundamental coenzyme, the scientific journey of Riboflavin 5'-phosphate sodium has been one of significant discovery. Its unique chemical properties and biological functions continue to be an active area of research, with implications for understanding cellular metabolism, developing novel therapeutics, and advancing biotechnological applications. This guide provides a foundational understanding for professionals in the field, highlighting the key historical milestones, physicochemical characteristics, and experimental approaches that have shaped our knowledge of this essential biomolecule.

References

- 1. The discovery and characterization of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin B2 (Riboflavin) - Molecule of the Month - February 2018 (HTML version) [chm.bris.ac.uk]

- 3. karger.com [karger.com]

- 4. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 5. Riboflavin - Wikipedia [en.wikipedia.org]

- 6. preparation and application of 5-riboflavin phosphate sodium salt dihydrate_industrial additives|Surfacant Manufacturer [siliconeoil.com.cn]

- 7. nutraceuticalsgroup.com [nutraceuticalsgroup.com]

- 8. Riboflavin-5-phosphate sodium [chembk.com]

- 9. riboflavin 5'-phosphate sodium, 130-40-5 [thegoodscentscompany.com]

- 10. EP0417604A2 - Process for preparing riboflavin-5'-phosphate and its sodium salt - Google Patents [patents.google.com]

- 11. Method and process for synthesizing riboflavin sodium phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Characterization of an Archaeon-Specific Riboflavin Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection and Assay of Vitamin B-2 (Riboflavin) in Alkaline Borate Buffer with UV/Visible Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phototropin Blue-Light Receptors | Annual Reviews [annualreviews.org]

- 16. researchgate.net [researchgate.net]

The Lynchpin of Cellular Energetics: A Technical Guide to Riboflavin Phosphate Sodium as a Precursor to FMN and FAD Coenzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620) (Vitamin B2) is a fundamental component of cellular metabolism, primarily through its conversion into the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). Riboflavin phosphate (B84403) sodium, a more soluble form of riboflavin, serves as a direct precursor in this critical biosynthetic pathway. This technical guide provides an in-depth exploration of the biochemical conversion of riboflavin phosphate sodium into FMN and FAD, the pivotal roles of these coenzymes in cellular redox reactions, and detailed experimental protocols for their quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of flavin-dependent metabolic pathways.

Introduction: The Significance of Riboflavin Phosphate Sodium

Riboflavin phosphate sodium, also known as riboflavin-5'-phosphate sodium or FMN sodium salt, is a water-soluble derivative of riboflavin.[1][2] Its enhanced solubility makes it a preferred form for various applications, including pharmaceutical preparations and as a substrate in biochemical assays.[1] From a metabolic standpoint, riboflavin is the cornerstone for the synthesis of FMN and FAD, which are indispensable coenzymes for a vast array of oxidoreductase enzymes known as flavoproteins.[3][4] These flavoproteins are integral to numerous critical metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of other vitamins.[4][5] Consequently, the efficient conversion of riboflavin to its active coenzyme forms is paramount for maintaining cellular homeostasis and energy production.[6]

Chemical and Physical Properties of Riboflavin Phosphate Sodium:

| Property | Value | Reference |

| Molecular Formula | C17H20N4NaO9P | [2] |

| Molar Mass | 478.33 g/mol | [7] |

| Appearance | Yellow to orange-yellow crystalline powder | [8][9] |

| Solubility | Soluble in water; practically insoluble in ethanol, chloroform, or ether | [7][8] |

| Stability | Stable under normal conditions but sensitive to light.[1] Hygroscopic.[8][9] |

The Biochemical Pathway: From Riboflavin to FAD

The intracellular synthesis of FMN and FAD from riboflavin is a two-step enzymatic process.[10][11] Riboflavin phosphate sodium, being the sodium salt of FMN, directly enters this pathway at the level of FMN.

Step 1: Riboflavin to Flavin Mononucleotide (FMN)

The initial and often rate-limiting step is the phosphorylation of riboflavin at the terminal hydroxyl group of its ribityl side chain.[10] This reaction is catalyzed by the enzyme riboflavin kinase (RFK) (EC 2.7.1.26), which utilizes ATP as a phosphate donor.[12]

Riboflavin + ATP --(Riboflavin Kinase)--> FMN + ADP

Step 2: Flavin Mononucleotide (FMN) to Flavin Adenine Dinucleotide (FAD)

Subsequently, FMN is adenylylated to form FAD. This reaction is catalyzed by FAD synthetase (FADS) (EC 2.7.7.2), which transfers an adenylyl group from another molecule of ATP to FMN.[10] This process is driven forward by the hydrolysis of the released pyrophosphate (PPi).[6]

FMN + ATP --(FAD Synthetase)--> FAD + PPi

In many prokaryotes, these two enzymatic activities are carried out by a single bifunctional enzyme. In eukaryotes, including mammals, riboflavin kinase and FAD synthetase are typically distinct monofunctional enzymes.[13][14]

Biochemical conversion of Riboflavin to FMN and FAD.

Functional Roles of FMN and FAD Coenzymes

FMN and FAD are indispensable cofactors for a wide range of flavoproteins that catalyze critical oxidation-reduction reactions in all domains of life.[3][5] The chemical versatility of the isoalloxazine ring system allows flavins to participate in both one- and two-electron transfer processes.[3]

Key Metabolic Roles:

-

Electron Transport Chain: FMN is a key component of Complex I (NADH dehydrogenase), and FAD is a prosthetic group of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, both of which are central to ATP production.[10]

-

Fatty Acid β-Oxidation: Acyl-CoA dehydrogenase, a key enzyme in fatty acid breakdown, requires FAD.[5]

-

Citric Acid Cycle: Succinate (B1194679) dehydrogenase (Complex II) utilizes FAD to oxidize succinate to fumarate.[5]

-

Metabolism of Other Vitamins: The synthesis of niacin (Vitamin B3) from tryptophan and the conversion of vitamin B6 to its active form both require FAD and FMN-dependent enzymes, respectively.[4]

-

DNA Repair and Nucleotide Biosynthesis: Flavoproteins are involved in DNA repair mechanisms and the synthesis of nucleotides.[14]

-

Antioxidant Defense: Glutathione reductase, an FAD-dependent enzyme, is crucial for maintaining the cellular pool of the antioxidant glutathione.[4]

Key metabolic pathways dependent on FMN and FAD.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the enzymes involved in FAD synthesis can vary between organisms. Below is a summary of representative kinetic data.

Table 1: Kinetic Parameters of FAD Synthetase (FADS) Activities

| Organism/Enzyme | Activity | Substrate | Km (µM) | kcat (s-1) | Reference |

| Corynebacterium ammoniagenes FADS | Riboflavin Kinase | Riboflavin | - | - | |

| Corynebacterium ammoniagenes FADS | Riboflavin Kinase | ATP | - | - | |

| Brucella ovis FADS | FMN Adenylyltransferase | FMN | - | - | |

| Brucella ovis FADS | FMN Adenylyltransferase | ATP | - | - | |

| Nicotiana tabacum (mitochondria) | Riboflavin Kinase | Riboflavin | 0.32 ± 0.12 (S0.5) | 1.4 nmol/min/mg | |

| Human FAD Synthetase 2 | FAD Pyrophosphorylase | FAD | - | - |

Note: Specific Km and kcat values were not consistently available across all literature for a direct comparison in this table format. The references provide detailed kinetic analyses.

Cellular Concentrations of Flavins

The intracellular concentrations of riboflavin, FMN, and FAD can differ significantly between cell types.

Table 2: Cellular Concentrations of Flavins in Mammalian Cell Lines

| Cell Line | Riboflavin (amol/cell) | FMN (amol/cell) | FAD (amol/cell) | Reference |

| Various Cultured Mammalian Cells | 3.1 - 14 | 0.46 - 3.4 | 2.2 - 17.0 | [14][15] |

| HeLa Cells (pmol/10^6 cells) | - | 155.0 ± 1.7 | 217.0 ± 6.9 | [16] |

Experimental Protocols

The quantification of riboflavin, FMN, and FAD is crucial for studying their metabolism and the function of flavoproteins. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and sensitive method.

Protocol: Quantification of Riboflavin, FMN, and FAD in Biological Samples by HPLC

Objective: To separate and quantify riboflavin, FMN, and FAD from cell or tissue extracts.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Extraction Buffer (e.g., 10% trichloroacetic acid or ice-cold methanol)

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector

-

Mobile Phase A: 0.05 M Sodium Phosphate Monobasic (NaH2PO4), pH adjusted to 3.0 with phosphoric acid

-

Mobile Phase B: Acetonitrile

-

Riboflavin, FMN, and FAD analytical standards

-

0.22 µm syringe filters

Procedure:

-

Sample Extraction:

-

Resuspend the cell pellet or tissue homogenate in ice-cold extraction buffer.

-

Vortex vigorously and incubate on ice for 15-30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Sample Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of known concentrations of riboflavin, FMN, and FAD in the mobile phase or a similar buffer.

-

-

HPLC Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample and standards onto the C18 column.

-

Run a gradient elution to separate the flavins. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Set the fluorescence detector to an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 525-530 nm. A 500 nm cut-off filter can be used to improve selectivity.

-

-

Data Analysis:

-

Identify the peaks for riboflavin, FMN, and FAD in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantify the amount of each flavin in the sample by comparing the peak areas to the standard curve.

-

Normalize the results to the initial amount of cells or tissue used.

-

Workflow for the quantification of flavins by HPLC.

Conclusion

Riboflavin phosphate sodium is a key molecule in cellular metabolism, serving as the immediate precursor to the essential coenzymes FMN and FAD. A thorough understanding of the biosynthetic pathway from riboflavin to these active cofactors, along with the ability to accurately quantify their cellular levels, is critical for research in metabolism, enzymology, and drug development. The intricate involvement of FMN and FAD in a multitude of cellular processes underscores the importance of this pathway in maintaining health and its potential as a target in various disease states. The methodologies and data presented in this guide offer a comprehensive resource for professionals working in these fields.

References

- 1. CAS 130-40-5: Riboflavin sodium phosphate | CymitQuimica [cymitquimica.com]

- 2. Riboflavin sodium phosphate | C17H20N4NaO9P | CID 23666409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Diverse Roles of Flavin Coenzymes - Nature’s Most Versatile Thespians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Riboflavin - Wikipedia [en.wikipedia.org]

- 5. Explain the structure and function of FMN and FAD coenzymes in organic ch.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Riboflavin sodium phosphate [chembk.com]

- 8. Riboflavin 5'-Monophosphate Sodium Salt | 130-40-5 [chemicalbook.com]

- 9. Riboflavin Sodium Phosphate BP Ph Eur EP USP FCC Manufacturers, SDS [mubychem.com]

- 10. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. laboratorynotes.com [laboratorynotes.com]

- 12. researchgate.net [researchgate.net]

- 13. Flavin Nucleotide Metabolism in Plants: MONOFUNCTIONAL ENZYMES SYNTHESIZE FAD IN PLASTIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 15. Quantification of riboflavin, flavin mononucleotide, and flavin adenine dinucleotide in mammalian model cells by CE with LED-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneously quantifying intracellular FAD and FMN using a novel strategy of intrinsic fluorescence four-way calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical structure and molecular weight of Riboflavin phosphate sodium.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key experimental data related to Riboflavin (B1680620) Phosphate (B84403) Sodium. It is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Structure and Identity

Riboflavin Phosphate Sodium, also known as Riboflavin-5'-monophosphate sodium or Flavin Mononucleotide (FMN) sodium salt, is the sodium salt of the 5'-monophosphate ester of riboflavin (Vitamin B2). It is a water-soluble form of riboflavin and plays a crucial role as a coenzyme in various enzymatic reactions within the body.

The chemical structure of Riboflavin Phosphate Sodium is characterized by a tricyclic isoalloxazine ring system attached to a ribityl phosphate chain.

IUPAC Name: sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

Molecular Formula and Weight

The molecular properties of Riboflavin Phosphate Sodium can vary depending on its hydration state. The anhydrous and dihydrate forms are the most common.

| Property | Anhydrous Form | Dihydrate Form |

| Molecular Formula | C17H20N4NaO9P | C17H24N4NaO11P |

| Molecular Weight | 478.33 g/mol [1] | 514.36 g/mol [1] |

| Monoisotopic Mass | 478.086556 g/mol | 514.107689 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of Riboflavin Phosphate Sodium is presented below.

| Property | Value | Reference |

| Appearance | Yellow to orange-yellow crystalline powder | [2] |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in water, practically insoluble in ethanol, chloroform, and ether. | [2] |

| Specific Rotation [α]D20 | +38° to +42° (c=1.5 in 5 M HCl) | |

| pH (1% solution in water) | 5.0 - 6.5 | [4] |

Experimental Protocols

Synthesis of Riboflavin Phosphate Sodium

A general method for the chemical synthesis of Riboflavin Phosphate Sodium involves the phosphorylation of riboflavin. The following is a representative protocol based on literature descriptions.[5][6]

Materials:

-

Riboflavin

-

Phosphorus oxychloride (POCl3)

-

Acetonitrile (solvent)

-

Pyridine (B92270) (catalyst)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Esterification: In a suitable reactor, suspend riboflavin in acetonitrile. Add pyridine as a catalyst. Cool the mixture and slowly add phosphorus oxychloride while maintaining a low temperature. Allow the reaction to proceed for several hours.

-

Hydrolysis: After the esterification is complete, the reaction mixture is carefully hydrolyzed by the addition of water or an acidic solution (e.g., hydrochloric acid). This step converts the intermediate phosphate esters to riboflavin-5'-monophosphate.

-

Neutralization: The acidic solution is then neutralized with a sodium hydroxide solution to a pH of approximately 5.5-6.5. This results in the formation of the sodium salt of riboflavin-5'-monophosphate.

-

Purification: The crude Riboflavin Phosphate Sodium is then purified, typically by crystallization from a suitable solvent system (e.g., an ethanol-water mixture), to yield a high-purity product.

-

Drying: The purified product is filtered and dried under vacuum to obtain the final solid powder.

Analytical Methods

HPLC is a common method for the identification and quantification of Riboflavin Phosphate Sodium.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Detection: UV-Vis detection at approximately 266 nm or fluorescence detection.[7]

-

Procedure: A standard solution of Riboflavin Phosphate Sodium is prepared in a suitable solvent (e.g., water or mobile phase). The sample solution is also prepared and both are injected into the HPLC system. The retention time and peak area of the analyte are compared to the standard for identification and quantification.

UV-Vis spectroscopy can be used for the qualitative and quantitative analysis of Riboflavin Phosphate Sodium.

-

Solvent: Phosphate buffer (pH 7.0).

-

Procedure: A solution of Riboflavin Phosphate Sodium is prepared in the phosphate buffer. The absorbance spectrum is recorded.

-

Expected Peaks: Maximum absorbance is typically observed at wavelengths of approximately 267 nm, 372 nm, and 444 nm.[8]

NMR spectroscopy is a powerful tool for the structural elucidation of Riboflavin Phosphate Sodium.

-

Solvent: Deuterated water (D2O).

-

Spectra: 1H NMR and 31P NMR are particularly informative.

-

Interpretation: The 1H NMR spectrum will show characteristic signals for the aromatic protons of the isoalloxazine ring and the protons of the ribityl chain. The 31P NMR spectrum will show a single resonance corresponding to the phosphate group.

Biological Role and Significance

Riboflavin Phosphate Sodium, in the form of Flavin Mononucleotide (FMN), is a vital coenzyme in cellular metabolism. It is a precursor to another essential coenzyme, Flavin Adenine Dinucleotide (FAD). Both FMN and FAD are critical for the function of a class of enzymes called flavoproteins, which are involved in a wide range of redox reactions.

Key metabolic pathways involving FMN and FAD include:

-

Electron Transport Chain: FMN is a key component of Complex I (NADH dehydrogenase) in the mitochondrial electron transport chain, playing a crucial role in ATP production.[9]

-

Citric Acid Cycle: FAD is a coenzyme for succinate (B1194679) dehydrogenase (Complex II), which catalyzes the oxidation of succinate to fumarate.

-

Fatty Acid Oxidation: FAD is required for the first step of β-oxidation of fatty acids.

-

Metabolism of other vitamins: FMN and FAD are involved in the metabolism of vitamins B6 and folate.

The conversion of Riboflavin to FMN and subsequently to FAD is a fundamental biochemical pathway.

References

- 1. High-Performance Liquid Chromatographic Determination of Riboflavin Sodium Phosphate Based on Its Conversion to Riboflavin with Acid Phosphatase [jstage.jst.go.jp]

- 2. Riboflavin 5'-Monophosphate Sodium Salt | 130-40-5 [chemicalbook.com]

- 3. Flavin Mononucleotide | C17H21N4O9P | CID 643976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. The preparation of riboflavin sodium phosphate_Chemicalbook [chemicalbook.com]

- 6. CN103435651A - Synthesis method and process of riboflavin sodium phosphate - Google Patents [patents.google.com]

- 7. saspublishers.com [saspublishers.com]

- 8. Riboflavin-5-phosphate sodium [chembk.com]

- 9. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

The Lynchpin of Cellular Respiration: A Technical Guide to Riboflavin Phosphate Sodium's Role in Biological Redox Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin-5'-phosphate, commonly known as flavin mononucleotide (FMN) when in its sodium salt form, is a critical biomolecule derived from riboflavin (B1680620) (Vitamin B2). It functions as a prosthetic group for a wide array of oxidoreductases, placing it at the heart of cellular metabolism and bioenergetics. This technical guide provides an in-depth exploration of the fundamental role of FMN in biological redox reactions. We will delve into its electrochemical properties, its catalytic function in key metabolic pathways, particularly the electron transport chain, and its emerging role in cellular signaling. This guide also presents detailed experimental protocols for the characterization of FMN-dependent enzymes and quantitative data to serve as a valuable resource for researchers in biochemistry, cell biology, and drug development.

Introduction: The Versatile Electron Carrier

Flavin mononucleotide is an essential cofactor that enables a diverse range of biochemical transformations.[1] Its chemical structure, featuring an isoalloxazine ring, allows it to participate in both one- and two-electron transfer reactions, a versatility not shared by all redox cofactors.[1] This unique capability allows FMN to act as a crucial intermediary in electron transport, accepting a pair of electrons from donors like NADH and donating them one at a time to acceptors such as iron-sulfur clusters.[1] FMN exists in three distinct redox states: the fully oxidized quinone (FMN), a one-electron reduced semiquinone radical (FMNH•), and the fully reduced hydroquinone (B1673460) (FMNH2).[1] The transitions between these states are fundamental to its function in biological systems.

Physicochemical Properties of Flavin Mononucleotide

The redox behavior of FMN is intrinsically linked to its electrochemical properties. The protein environment within a flavoenzyme can significantly modulate the redox potential of the bound FMN, tuning its reactivity for specific biological functions.

Redox Potentials of FMN

The standard redox potential of free FMN is approximately -219 mV. However, within the active site of an enzyme, this value can be significantly altered. The following table summarizes the midpoint redox potentials of FMN in various flavoenzymes, illustrating the influence of the protein microenvironment.

| Flavoenzyme (Organism) | E'₀ (ox/sq) (mV) | E'₀ (sq/hq) (mV) | E'₀ (ox/hq) (mV) |

| Free FMN (in solution) | -313 | -101 | -207 |

| NADH Dehydrogenase (Complex I) (Bovine heart) | -260 | -380 | -320 |

| NADPH-Cytochrome P450 Reductase (Human) | -110 | -270 | -190 |

| Flavodoxin (various bacteria) | -50 to -250 | -350 to -500 | -200 to -375 |

Table 1: Midpoint Redox Potentials of FMN in Selected Flavoenzymes. The values for oxidized/semiquinone (ox/sq), semiquinone/hydroquinone (sq/hq), and the overall two-electron reduction (ox/hq) are presented. These values can vary depending on the specific experimental conditions.

FMN in Core Metabolic Pathways

FMN is a central player in cellular respiration, most notably as the initial electron acceptor in Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

The Electron Transport Chain: A Gateway for Electrons

NADH, generated from glycolysis and the citric acid cycle, donates two electrons to the FMN cofactor within Complex I. This initiates a series of redox reactions that drive the pumping of protons across the inner mitochondrial membrane, establishing the proton-motive force essential for ATP synthesis.

Figure 1: Electron Flow through Complex I. This diagram illustrates the transfer of electrons from NADH to Ubiquinone (Q) via FMN and iron-sulfur (Fe-S) clusters, coupled with proton translocation across the mitochondrial inner membrane.

Kinetic Parameters of FMN-Dependent Enzymes

The efficiency with which FMN-dependent enzymes catalyze their reactions can be described by their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum, providing an indication of the enzyme's affinity for its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |

| NADH:FMN Oxidoreductase (EmoB) | FMN | 1.7 ± 0.6 | - | - | Mesorhizobium sp. BNC1 |

| NADH:FMN Oxidoreductase (EmoB) | NADH | 23.9 ± 2.8 | - | - | Mesorhizobium sp. BNC1 |

| FAD Synthetase (CaFADS) | FMN | 1.2 | 0.28 | 2.3 x 10⁵ | Corynebacterium ammoniagenes |

| ThdF (Flavin Reductase) | FAD | 0.34 | 0.21 | 6.2 x 10⁵ | - |

| WrbA (NAD(P)H:Quinone Oxidoreductase) | NADH | ~10-20 | ~100-200 | ~1 x 10⁷ | Escherichia coli |

Table 2: Kinetic Parameters of Selected FMN-Dependent Enzymes. This table provides a comparison of the kinetic efficiencies of various enzymes that utilize FMN or its precursor/derivative as a substrate. Note that for EmoB, the Vmax was reported as 1111 ± 117 µmol/min/mg, and kcat was not explicitly calculated.[2][3][4]

FMN in Cellular Signaling

Beyond its well-established role in metabolism, FMN is increasingly recognized for its involvement in cellular signaling pathways, particularly in the context of reactive oxygen species (ROS) generation and apoptosis.

FMN and Reactive Oxygen Species (ROS)

Under certain physiological and pathological conditions, the electron transport chain can become a significant source of ROS. The semiquinone form of FMN (FMNH•) in Complex I can react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•), which can then be converted to other ROS. This process is implicated in oxidative stress and cellular damage.

A Potential Role in Apoptosis Signaling

Emerging evidence suggests a link between FMN-dependent enzymes and the regulation of apoptosis, or programmed cell death. Apoptosis Inducing Factor (AIF) is a mitochondrial flavoprotein that, upon certain cellular stresses, can translocate to the nucleus and induce caspase-independent apoptosis. AIF has NADH dehydrogenase activity, suggesting a redox-sensitive control of its pro-apoptotic function.[5]

Figure 2: FMN-linked Apoptosis Signaling. This diagram depicts a potential pathway where redox signals, potentially involving FMN in the electron transport chain and ROS production, lead to the activation and translocation of Apoptosis Inducing Factor (AIF), ultimately resulting in apoptosis.

Experimental Protocols for Studying FMN-Dependent Systems

A variety of experimental techniques are employed to investigate the role of FMN in biological systems. This section provides an overview of key methodologies.

Spectrophotometric Assay for NADH:FMN Oxidoreductase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of NADH:FMN oxidoreductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

FMN solution (e.g., 1 mM stock)

-

NADH solution (e.g., 10 mM stock, freshly prepared)

-

Purified NADH:FMN oxidoreductase enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Potassium phosphate buffer (to a final volume of 1 mL)

-

FMN to a final concentration of 10-100 µM

-

NADH to a final concentration of 100-200 µM

-

-

Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

Determination of FMN Redox Potential by Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of molecules like FMN. This protocol provides a general outline for performing cyclic voltammetry on a flavoprotein.

Materials:

-

Potentiostat

-

Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)

-

Purified flavoprotein solution in an appropriate buffer

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Assemble the electrochemical cell with the three electrodes.

-

Add the purified flavoprotein solution to the cell.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

-

Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate.

-

Run the cyclic voltammogram, scanning the potential from a value where no redox reaction occurs to a potential sufficient to reduce the FMN, and then reversing the scan to reoxidize it.

-

The resulting voltammogram will show peaks corresponding to the reduction and oxidation of the FMN cofactor. The midpoint potential (E'₀) can be estimated from the average of the anodic and cathodic peak potentials.

Figure 3: Experimental Workflow. A simplified workflow for the characterization of an FMN-dependent enzyme, from purification to the determination of its kinetic and redox properties.

Conclusion and Future Directions

Riboflavin phosphate sodium, as the versatile redox cofactor FMN, is indispensable for a multitude of fundamental biological processes. Its role as the entry point for electrons into the respiratory chain underscores its importance in energy metabolism. The ability of the protein environment to fine-tune its redox properties highlights the elegance of enzyme evolution. Furthermore, the emerging roles of FMN-dependent enzymes in cellular signaling pathways, such as apoptosis, open new avenues for research and therapeutic intervention. A deeper understanding of the structure, function, and regulation of FMN-containing enzymes will undoubtedly continue to provide critical insights into human health and disease. Future research will likely focus on the intricate regulatory mechanisms governing FMN homeostasis, the precise roles of FMN-dependent enzymes in various signaling cascades, and the development of novel therapeutic strategies targeting these crucial proteins.

References

- 1. Flavin mononucleotide - Wikipedia [en.wikipedia.org]

- 2. Crystal Structures of NADH:FMN Oxidoreductase (EmoB) at Different Stages of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NADH-dependent flavin reductase ThdF follows an ordered sequential mechanism though crystal structures reveal two FAD molecules in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biphasic Kinetic Behavior of E. coli WrbA, an FMN-Dependent NAD(P)H:Quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis inducing factor and mitochondrial NADH dehydrogenases: redox-controlled gear boxes to switch between mitochondrial biogenesis and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Biology Applications of Riboflavin Phosphate Sodium (Flavin Mononucleotide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin-5'-phosphate, commonly known as Flavin Mononucleotide (FMN), is a pivotal biomolecule derived from the phosphorylation of Riboflavin (B1680620) (Vitamin B2).[1][2] As the principal form of riboflavin in cells and tissues, FMN's water-soluble sodium salt is extensively utilized in basic research.[1][3][4] Its biochemical versatility stems from the redox-active isoalloxazine ring, which can reversibly accept and donate one or two electrons, positioning FMN as a stronger oxidizing agent than NAD.[1][5] This guide provides an in-depth overview of the fundamental applications of FMN in molecular biology, focusing on its roles as an enzyme cofactor, a photoreceptor chromophore, and a versatile tool in various experimental techniques. It includes quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its practical application in a research setting.

FMN as an Essential Enzyme Cofactor in Redox Biochemistry

FMN functions as a tightly bound prosthetic group for a wide array of oxidoreductase enzymes, known as flavoproteins.[1] These enzymes are critical for a multitude of metabolic pathways.[6] In humans, approximately 16% of flavoproteins exclusively require FMN. The catalytic cycle involves the interconversion of FMN between its oxidized (FMN), semiquinone radical (FMNH•), and fully reduced (FMNH₂) forms.[1][5]

Role in the Mitochondrial Electron Transport Chain

FMN holds a key position at the entry point of the mitochondrial electron transport chain (ETC).[7] It serves as the primary electron acceptor in Complex I (NADH:ubiquinone oxidoreductase).[5][7][8] FMN accepts a two-electron hydride from NADH and subsequently transfers the electrons one at a time to a series of iron-sulfur clusters within the complex.[5][9] This single-electron transfer capability is a crucial feature that distinguishes it from NAD⁺.[5] The dissociation of FMN from Complex I is emerging as a potential regulatory mechanism for the enzyme's activity and the production of reactive oxygen species (ROS).[7]

FMN-Dependent Enzymes

Beyond the ETC, FMN is a cofactor for numerous enzymes, including various oxidases, dehydrogenases, and reductases.[6] For example, FMN-dependent ene-reductases and nitroreductases are versatile catalysts involved in detoxification pathways by reducing a broad range of activated alkenes and nitroaromatic compounds. The alkanesulfonate FMN reductase (SsuE) in E. coli is part of a two-component system that provides reduced flavin for a monooxygenase, essential for sulfur acquisition during starvation.[10]

Table 1: Quantitative Data for FMN Interactions and Reactions

| Parameter | Enzyme/Protein | Value | Conditions | Reference(s) |

| Binding Affinity (Kd) | ||||

| iLOV (apo) | 1.1 ± 0.1 nM | pH 7.4, 25°C | ||

| EcFbFP (apo) | Not specified, but binds | - | ||

| Azotobacter Flavodoxin | ~10⁻⁸ M | pH 7.4, 25°C | [11] | |

| Enzyme Kinetics | ||||

| Km (FMN) | Schistosoma mansoni FADS | 0.24 ± 0.06 µM | - | [12] |

| kcat | Schistosoma mansoni FADS | 0.041 s⁻¹ | - | [12] |

| Cellular Concentration | ||||

| FMN | Various Mammalian Cell Lines | 0.46 - 3.4 amol/cell | - | |

| FAD | Various Mammalian Cell Lines | 2.2 - 17.0 amol/cell | - | |

| Riboflavin | Various Mammalian Cell Lines | 3.1 - 14 amol/cell | - |

FMN in Photobiology and Photosensitization

The isoalloxazine ring of FMN is a natural chromophore that absorbs blue light, making it a key player in various light-dependent biological processes.

Blue-Light Photoreceptors

FMN serves as the cofactor in biological blue-light photoreceptors, such as proteins containing Light-Oxygen-Voltage (LOV) domains found in plants and bacteria.[1] Upon absorption of a blue-light photon, the LOV domain undergoes a self-contained photocycle. This process involves the formation of a transient, covalent adduct between a conserved cysteine residue and the C4a atom of the FMN isoalloxazine ring. This adduct formation induces a conformational change in the protein, which propagates a downstream signal. The adduct spontaneously decays in the dark, returning the photoreceptor to its ground state.

Photosensitizer for Photodynamic Therapy (PDT)

FMN's ability to absorb light and generate reactive oxygen species (ROS) makes it a promising natural photosensitizer. When irradiated with blue light (e.g., ~450 nm), FMN transitions to an excited triplet state.[13][14] This excited FMN can then react with molecular oxygen to produce singlet oxygen (¹O₂) and other ROS, which are highly cytotoxic.[14] This principle is harnessed in photodynamic therapy (PDT). Studies have shown that FMN can be selectively accumulated in melanoma cells and, upon blue light irradiation, induce apoptosis, leading to significant tumor regression in animal models.[13][15] The IC₅₀ values for FMN in PDT against human melanoma cells were found to be in the 10–30 µM range.[13][15]

FMN as a Versatile Tool in Molecular Biology Research

Beyond its physiological roles, FMN is a valuable tool in various laboratory techniques.

FMN-Based Fluorescent Proteins (FbFPs)

Genetically engineered FMN-binding fluorescent proteins (FbFPs) have emerged as powerful reporters for in vivo studies.[16] Derived from LOV domains where the photo-cycling cysteine is mutated (e.g., to alanine), these proteins bind FMN and exhibit stable cyan-green fluorescence. A key advantage of FbFPs over GFP and its derivatives is their oxygen independence, as FMN synthesis and binding do not require molecular oxygen.[16] This makes them ideal for quantitative, real-time analysis of gene expression and protein localization in anaerobic or hypoxic environments.[16] Their smaller size (~100-150 amino acids) compared to GFP (~238 amino acids) is another significant benefit.

Protein-Ligand Binding Assays

The intrinsic fluorescence of FMN can be exploited to study protein-ligand interactions. Free FMN fluoresces with an emission maximum around 520 nm. Upon binding to many apoproteins (the protein component without the cofactor), this fluorescence is often quenched. This change in fluorescence intensity can be monitored to determine binding affinities (Kd), stoichiometry, and kinetics of the interaction.[17] A technique known as Fluorescent Ligand Equilibrium Displacement (FLED) leverages this property in high-throughput screens to identify small molecules that bind to FMN riboswitches by detecting the displacement of FMN and the subsequent increase in its fluorescence.[17]

Protein Crystallography

FMN is used in structural biology to understand the architecture of flavoenzymes.[18][19] Researchers crystallize proteins in both their FMN-bound (holo) and FMN-free (apo) forms to elucidate the conformational changes that occur upon cofactor binding.[19] Comparing these structures provides critical insights into the binding mechanism, the residues involved in stabilizing FMN, and how the cofactor is oriented within the active site to perform catalysis.[10][19]

Experimental Protocols

Protocol: Determining FMN Binding Affinity to an Apoprotein via Fluorescence Titration

This protocol describes a method to calculate the equilibrium dissociation constant (Kd) for FMN binding to a target apoprotein by monitoring the quenching of FMN's intrinsic fluorescence.

Materials:

-

Purified apoprotein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

FMN sodium phosphate (B84403) salt solution (e.g., 1 mM stock in the same buffer, stored in the dark).

-

Fluorometer with excitation set to ~450 nm and emission scan from 500 to 600 nm.

-

Low-volume quartz cuvette.

-

All procedures involving FMN should be performed in low-light conditions to prevent photobleaching.[17]

Methodology:

-

Preparation: Dilute the apoprotein to a final concentration estimated to be near the expected Kd (e.g., 1 µM) in the cuvette.

-

Blank Measurement: Record the fluorescence spectrum of the buffer alone.

-

Protein Blank: Record the fluorescence spectrum of the apoprotein solution. This accounts for any intrinsic protein fluorescence.

-

Titration: a. Add a small, precise aliquot of the FMN stock solution to the apoprotein in the cuvette (e.g., to a final concentration of 0.1 µM). b. Mix gently and allow the system to equilibrate for 2-5 minutes. c. Record the fluorescence emission spectrum (peak should be ~520 nm). d. Repeat steps 4a-4c, incrementally increasing the FMN concentration until the fluorescence signal no longer changes significantly, indicating saturation.

-

Control Titration: Perform a parallel titration of FMN into the buffer alone to account for the linear increase in fluorescence of unbound FMN.

-

Data Analysis: a. For each titration point, subtract the blank and protein fluorescence from the measured fluorescence to get the signal from FMN. b. Correct for the fluorescence of unbound FMN using the control titration data. c. Plot the change in fluorescence (ΔF) against the total FMN concentration. d. Fit the resulting binding curve to a suitable binding isotherm equation (e.g., a one-site binding model) to calculate the Kd.

Protocol: In Vitro Photosensitization Assay Using FMN

This protocol outlines a method to assess the phototoxicity of FMN on a cancer cell line, adapted from studies on melanoma.[13][15]

Materials:

-

Melanoma cell line (e.g., A375).

-

Standard cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), and antibiotics.

-

FMN sodium phosphate salt, dissolved in PBS to create a sterile stock solution (e.g., 10 mM).

-

96-well cell culture plates.

-

Blue light LED source with a peak emission around 450 nm.

-

MTT reagent (0.5 mg/mL in medium).

-

DMSO.

-

Plate reader capable of measuring absorbance at 570 nm.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

-

FMN Incubation: a. Prepare serial dilutions of FMN in culture medium to achieve final concentrations ranging from 0 to 100 µM. b. Remove the old medium from the cells and replace it with 100 µL of the FMN-containing medium. c. Include "no FMN, no light" (negative control) and "no FMN, with light" (light toxicity control) wells. d. Incubate the plate for a set period (e.g., 30 minutes to 4 hours) to allow for FMN uptake.[13]

-

Irradiation: a. Expose the plate to the 450 nm blue light source. The light dose is critical; a dose of 5 J/cm² has been shown to be effective.[13][15] b. Keep a duplicate plate wrapped in foil as a "dark toxicity" control to ensure FMN is not toxic without light.

-

Post-Irradiation Incubation: Return both plates to the incubator and incubate for 48 hours to allow for apoptosis to occur.[15]

-

Viability Assessment (MTT Assay): a. Remove the medium and add 100 µL of MTT solution to each well. Incubate for 3 hours. b. Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. c. Measure the optical density (OD) at 570 nm using a plate reader.

-

Data Analysis: a. Normalize the OD values to the "no FMN, no light" control wells (set to 100% viability). b. Plot cell viability (%) against FMN concentration. c. Calculate the IC₅₀ value, which is the concentration of FMN that causes a 50% reduction in cell viability upon irradiation.

References

- 1. Flavin mononucleotide - Wikipedia [en.wikipedia.org]

- 2. biologyonline.com [biologyonline.com]

- 3. CAS 130-40-5: Riboflavin sodium phosphate | CymitQuimica [cymitquimica.com]

- 4. The preparation of riboflavin sodium phosphate_Chemicalbook [chemicalbook.com]

- 5. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. The ins and outs of the flavin mononucleotide cofactor of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aklectures.com [aklectures.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. The thermodynamics of flavin binding to the apoflavodoxin from Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Photodynamic therapy of melanoma by blue-light photoactivation of flavin mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavin Mononucleotide-Based Fluorescent Reporter Proteins Outperform Green Fluorescent Protein-Like Proteins as Quantitative In Vivo Real-Time Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Crystallization and preliminary crystallographic studies of FMN-binding protein from Desulfovibrio vulgaris miyazaki F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crystal structures of FMN‐bound and FMN‐free forms of dihydroorotate dehydrogenase from Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Riboflavin phosphate sodium as a photosensitizer in photodynamic therapy research.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin Phosphate Sodium, also known as Flavin Mononucleotide (FMN), a water-soluble form of vitamin B2, is emerging as a promising, non-toxic photosensitizer for photodynamic therapy (PDT).[1][2] Its biocompatibility, low dark toxicity, and efficient light absorption in the visible spectrum make it an attractive candidate for cancer treatment.[3] PDT is a minimally invasive therapeutic procedure that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death.[4][5] This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the use of Riboflavin Phosphate Sodium in PDT research.

Mechanism of Action

Riboflavin-mediated PDT is initiated by the photoactivation of FMN. Upon exposure to blue light (typically in the 365-470 nm range), the FMN molecule absorbs a photon, transitioning from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[4] In this excited triplet state, FMN can induce cytotoxicity through two primary mechanisms:

-

Type I Reaction: Involves the transfer of an electron to a substrate, creating a radical anion that can react with oxygen to produce superoxide (B77818) anions and other ROS.[4]

-

Type II Reaction: Involves the direct transfer of energy to molecular oxygen, generating highly reactive singlet oxygen.[4]

These ROS, including singlet oxygen and superoxide radicals, cause oxidative damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[4][6]

Mechanism of Riboflavin Phosphate Sodium-mediated PDT.

Signaling Pathways in Riboflavin-Mediated PDT

The generation of ROS by FMN-PDT triggers a cascade of intracellular signaling pathways, primarily leading to apoptosis. Oxidative stress can activate mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are involved in cellular stress responses.[4] Furthermore, ROS can induce the release of cytochrome c from the mitochondria, activating the caspase cascade and initiating programmed cell death.[4]

Key signaling pathways in Riboflavin-PDT.

Data Presentation

In Vitro Studies: FMN-PDT Efficacy

| Cell Line | FMN Concentration (µM) | Light Source | Light Dose (J/cm²) | IC50 (µM) | Key Findings |

| A375 (Human Melanoma) | 10-30 | Blue Light | 5 | ~10-30 | FMN-PDT induces apoptosis. |

| Mel IL (Human Melanoma) | 10-30 | Blue Light | 5 | ~10-30 | Selective accumulation of FMN in melanoma cells. |

| Mel Z (Human Melanoma) | 10-30 | Blue Light | 5 | ~10-30 | Significant cell death observed. |

| HeLa (Human Cervical Cancer) | 3.125 - 7.2 | Blue Light (462 nm) | 3.744 | LD50: 6.5 (FMN) | Intrinsic apoptosis pathway activated. |

| SK-BR-3 (Human Breast Cancer) | ~30 | 365 nm | 4.2 | - | Reduced cell viability to 47%.[7] |

| HaCaT (Human Keratinocytes) | - | Blue Light | 5 | Higher than melanoma cells | More resistant to FMN-PDT due to lower FMN accumulation.[1] |

In Vivo Studies: FMN-PDT Efficacy

| Animal Model | Tumor Type | FMN Administration | FMN Dose | Light Source | Light Dose (J/cm²) | Key Findings |

| Mice | Melanoma Xenograft | Intravenous | 0.1 mg/kg | 450 nm | 20 | 85-90% tumor growth inhibition over 50 days.[1][2] |

| Mice | Melanoma Xenograft | Intravenous | 10 mg/ml (150 µl) | Blue Light | 20 | Regression of melanoma xenografts.[1] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of FMN-PDT on adherent cancer cell lines.

Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

Riboflavin Phosphate Sodium (FMN) solution

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Blue light source (e.g., LED array, 450-470 nm)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

FMN Incubation: Remove the culture medium and add fresh medium containing various concentrations of FMN. Incubate for a predetermined time (e.g., 1-4 hours) in the dark.

-

Irradiation: Wash the cells with PBS and add fresh medium. Expose the cells to a blue light source at a specific dose (e.g., 5 J/cm²).[1] A control group should be kept in the dark.

-

Post-Irradiation Incubation: Return the plate to the incubator for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between apoptotic, necrotic, and viable cells after FMN-PDT treatment.[1]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

Procedure:

-

Cell Collection: Following FMN-PDT treatment and incubation, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

In Vitro Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures intracellular ROS generation following FMN-PDT.[4]

Materials:

-

Cells cultured on glass-bottom dishes or 96-well plates

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Serum-free medium

-

PBS or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed cells and allow them to adhere overnight.

-

Probe Loading: Wash the cells with PBS and load them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

PDT Treatment: Add fresh medium or PBS containing FMN and irradiate the cells with the appropriate blue light source and dose.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).[4]

In Vivo Tumor Model Protocol

This protocol outlines a general procedure for evaluating the efficacy of FMN-PDT in a mouse xenograft model.[1][2]

Workflow for an in vivo FMN-PDT experiment.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Tumor cell line

-

Sterile FMN solution for injection

-

Blue light source with a fiber optic delivery system

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-120 mm³).[2]

-

Grouping: Randomly assign mice to different groups (e.g., control, FMN only, light only, FMN + light).

-

FMN Administration: Administer FMN intravenously at a specified dose (e.g., 0.1 mg/kg).[2]

-

Incubation: Allow FMN to distribute for a specific period (e.g., 1 hour).[1]

-

Irradiation: Anesthetize the mice and irradiate the tumor area with blue light (e.g., 450 nm) at a specific dose (e.g., 20 J/cm²).[1][2]

-

Monitoring: Measure tumor volume with calipers at regular intervals for a defined period (e.g., 50 days) to assess treatment efficacy.[1][2]

Conclusion

Riboflavin Phosphate Sodium is a promising photosensitizer for photodynamic therapy due to its favorable safety profile and efficacy in preclinical models. The protocols and data presented here provide a foundation for researchers to design and execute experiments exploring the potential of FMN-PDT in cancer therapy. Further research is warranted to optimize treatment parameters and to fully elucidate the underlying molecular mechanisms to enhance its clinical translation.

References

- 1. Photodynamic therapy of melanoma by blue-light photoactivation of flavin mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 6. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Riboflavin photoactivation by upconversion nanoparticles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Riboflavin Phosphate Sodium for In Vitro NAD+ Regeneration Assays

Introduction

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, acting as a key electron acceptor in a multitude of redox reactions essential for energy production and various signaling pathways. The ability to maintain a stable pool of NAD+ is crucial for in vitro assays that utilize NAD+-dependent enzymes, particularly in high-throughput screening and drug development. Riboflavin 5'-phosphate sodium, also known as flavin mononucleotide (FMN), is the biologically active form of vitamin B2 and a versatile redox cofactor. Its ability to participate in electron transfer reactions makes it a valuable tool for regenerating NAD+ from its reduced form, NADH, in vitro. This allows for the continuous operation of NAD+-dependent enzymatic reactions without the depletion of the essential cofactor.

FMN can facilitate NAD+ regeneration through two primary mechanisms: enzymatic and photochemical pathways. In enzymatic systems, FMN acts as a prosthetic group for oxidoreductase enzymes that can oxidize NADH. In photochemical systems, FMN can act as a photosensitizer, utilizing light energy to drive the oxidation of NADH. These application notes provide detailed protocols for both approaches.

Key Applications

-

Enzyme Kinetics: Enables the study of NAD+-dependent enzymes under steady-state conditions where NAD+ concentration remains constant.

-

High-Throughput Screening (HTS): Facilitates the screening of compound libraries for inhibitors or activators of NAD+-dependent enzymes by ensuring a consistent supply of NAD+.

-

Biocatalysis: Can be employed in synthetic biology and biocatalytic processes where NAD+ regeneration is essential for product formation.

-

Metabolic Pathway Reconstruction: Useful for in vitro studies of metabolic pathways involving multiple NAD+-dependent enzymatic steps.

Protocol 1: Enzymatic NAD+ Regeneration Using an FMN-Dependent Oxidoreductase

This protocol describes a general method for regenerating NAD+ from NADH using a commercially available FMN-dependent NADH oxidase. This enzyme utilizes FMN as a cofactor to catalyze the oxidation of NADH to NAD+ with the concomitant reduction of a suitable electron acceptor, such as molecular oxygen.

Principle:

The core of this assay is a coupled reaction system. The primary reaction involves an NAD+-dependent enzyme of interest that consumes NAD+ and produces NADH. The secondary, regenerating reaction, catalyzed by an FMN-dependent NADH oxidase, continuously converts the NADH back to NAD+.

Materials and Reagents:

-

Riboflavin 5'-phosphate sodium (FMN)

-

NADH Oxidase (FMN-dependent, from a suitable source like Lactobacillus species)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Nicotinamide adenine dinucleotide, oxidized form (NAD+)

-

The NAD+-dependent enzyme of interest and its substrate

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well microplate (clear, flat-bottom for colorimetric assays; black for fluorescent assays)

-

Microplate reader

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of FMN (e.g., 10 mM in deionized water) and store it protected from light.

-

Prepare stock solutions of NAD+ and NADH (e.g., 10 mM in assay buffer). Determine the exact concentration spectrophotometrically (for NADH, ε = 6220 M⁻¹cm⁻¹ at 340 nm).

-

Reconstitute the NADH oxidase and the NAD+-dependent enzyme of interest in the assay buffer to the desired concentrations.

-

-

Assay Setup:

-

Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, the substrate for the primary enzyme, and FMN. The final concentration of FMN can be optimized but a starting point of 10-50 µM is recommended.

-

Add the NAD+-dependent enzyme of interest and the NADH oxidase to the reaction mixture.

-

Initiate the reaction by adding a small, catalytic amount of NAD+ (e.g., 50-100 µM). The regeneration system will maintain this pool.

-

For a negative control, prepare a reaction mixture without the NADH oxidase to demonstrate the depletion of NAD+.

-

-

Measurement:

-

The progress of the primary reaction can be monitored by measuring the formation of the product of the NAD+-dependent enzyme using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

-

Alternatively, the overall rate of NADH oxidation can be monitored by the decrease in absorbance at 340 nm. In a well-coupled system, this will reflect the activity of the primary enzyme.

-

-

Data Analysis:

-

Calculate the reaction rates from the linear phase of the progress curves.

-

Compare the rates of the reaction with and without the NAD+ regeneration system to demonstrate its efficacy.

-

Data Presentation:

| Component | Stock Concentration | Volume (µL) per well | Final Concentration |

| Assay Buffer (100 mM Tris-HCl, pH 7.5) | - | Up to 200 | - |

| Substrate for Primary Enzyme | 10X | 20 | 1X |

| FMN | 1 mM | 2 | 10 µM |

| NAD+ | 10 mM | 1 | 50 µM |

| NADH Oxidase | 1 U/mL | 5 | 0.025 U/mL |

| NAD+-dependent Enzyme | 10X | 20 | 1X |

| Test Compound (optional) | 10X | 20 | 1X |

Table 1: Example reaction setup for enzymatic NAD+ regeneration.

Diagram of Experimental Workflow:

Caption: Workflow for enzymatic NAD+ regeneration.

Protocol 2: Photochemical NAD+ Regeneration Using FMN as a Photosensitizer

This protocol outlines a method for regenerating NAD+ from NADH using FMN as a photosensitizer under visible light irradiation. This approach is particularly useful when the addition of a regenerating enzyme is undesirable.

Principle:

Upon absorption of light, FMN is excited to a higher energy state. In this excited state, it can act as an oxidant, accepting an electron from NADH to regenerate NAD+. The reduced FMN is then re-oxidized by a terminal electron acceptor, such as molecular oxygen, completing the catalytic cycle.

Materials and Reagents:

-

Riboflavin 5'-phosphate sodium (FMN)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-